Chloromethyl ethyl ether
Overview
Description
It is a clear, colorless to pale yellow liquid with a molecular weight of 94.54 g/mol . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
Chloromethoxyethane, also known as Ethane, (chloromethoxy)-, is a chemical compound with the formula C3H7ClO It is known to form stable carbonium ions , which suggests that it may interact with various biological molecules.
Mode of Action
It is known to form stable carbonium ions , indicating that it may react through an SN1 mechanism. An sn2 mechanism is also feasible for highly electrophilic carbon . The dominance of either mechanism would depend on the specific conditions of the reaction.
Biochemical Pathways
Given its potential to form stable carbonium ions , it may influence a variety of biochemical reactions
Result of Action
Given its potential to form stable carbonium ions , it may influence a variety of biochemical reactions, potentially leading to various cellular effects
Preparation Methods
Chloromethoxyethane can be synthesized through several methods. One common synthetic route involves the reaction of ethanol with chloromethyl methyl ether in the presence of a base . The reaction conditions typically include a temperature range of 0-5°C and the use of a solvent such as dichloromethane. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Chloromethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chloromethoxyethane has several applications in scientific research, including:
Comparison with Similar Compounds
Chloromethoxyethane can be compared with other similar compounds such as:
Chloromethyl methyl ether: Similar in structure but with a methyl group instead of an ethyl group.
Ethoxymethyl chloride: Similar in structure but with a different arrangement of atoms.
Ethyl chloromethyl ether: Another name for chloromethoxyethane, highlighting its structural similarity.
Chloromethoxyethane is unique due to its specific reactivity and applications in various fields of research and industry .
Properties
IUPAC Name |
chloromethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO/c1-2-5-3-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYRSDMGOLYDHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO | |
Record name | CHLOROMETHYL ETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2896 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062902 | |
Record name | Chloromethyl ethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062902 | |
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Molecular Weight |
94.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloromethyl ethyl ether appears as a colorless liquid. Slightly denser than water and insoluble in water. May be moderately toxic by ingestion, inhalation or skin absorption. Severely irritates skin, eyes and mucous membranes., Colorless liquid; [CAMEO] | |
Record name | CHLOROMETHYL ETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2896 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chloromethyl ethyl ether | |
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URL | https://haz-map.com/Agents/4346 | |
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Boiling Point |
83 °C | |
Record name | CHLOROMETHYL ETHYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2805 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0188 at 15 °C/4 °C | |
Record name | CHLOROMETHYL ETHYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2805 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
59.1 [mmHg] | |
Record name | Chloromethyl ethyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3188-13-4 | |
Record name | CHLOROMETHYL ETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2896 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (Chloromethoxy)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3188-13-4 | |
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Record name | Chloromethyl ethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003188134 | |
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Record name | Ethane, (chloromethoxy)- | |
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Record name | Chloromethyl ethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062902 | |
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Record name | Chloromethoxyethane | |
Source | European Chemicals Agency (ECHA) | |
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Record name | CHLOROMETHYL ETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08T7N64Z04 | |
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Record name | CHLOROMETHYL ETHYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2805 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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